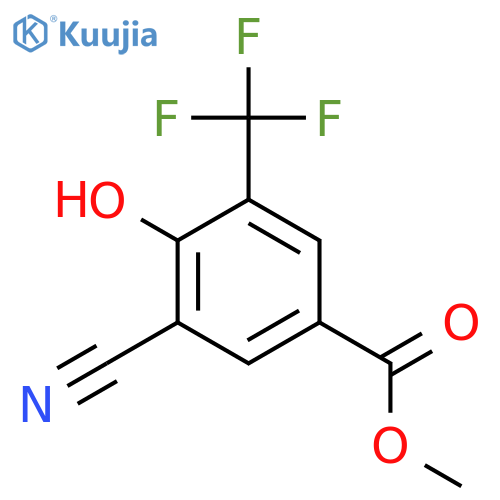

Cas no 1804404-77-0 (Methyl 3-cyano-4-hydroxy-5-(trifluoromethyl)benzoate)

1804404-77-0 structure

商品名:Methyl 3-cyano-4-hydroxy-5-(trifluoromethyl)benzoate

CAS番号:1804404-77-0

MF:C10H6F3NO3

メガワット:245.15475320816

CID:4951899

Methyl 3-cyano-4-hydroxy-5-(trifluoromethyl)benzoate 化学的及び物理的性質

名前と識別子

-

- Methyl 3-cyano-4-hydroxy-5-(trifluoromethyl)benzoate

-

- インチ: 1S/C10H6F3NO3/c1-17-9(16)5-2-6(4-14)8(15)7(3-5)10(11,12)13/h2-3,15H,1H3

- InChIKey: OUPLUOZWHJLRTM-UHFFFAOYSA-N

- ほほえんだ: FC(C1C(=C(C#N)C=C(C(=O)OC)C=1)O)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 346

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 70.3

Methyl 3-cyano-4-hydroxy-5-(trifluoromethyl)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015012530-500mg |

Methyl 3-cyano-4-hydroxy-5-(trifluoromethyl)benzoate |

1804404-77-0 | 97% | 500mg |

855.75 USD | 2021-06-21 | |

| Alichem | A015012530-250mg |

Methyl 3-cyano-4-hydroxy-5-(trifluoromethyl)benzoate |

1804404-77-0 | 97% | 250mg |

475.20 USD | 2021-06-21 | |

| Alichem | A015012530-1g |

Methyl 3-cyano-4-hydroxy-5-(trifluoromethyl)benzoate |

1804404-77-0 | 97% | 1g |

1,519.80 USD | 2021-06-21 |

Methyl 3-cyano-4-hydroxy-5-(trifluoromethyl)benzoate 関連文献

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Stephen Caddick RSC Adv., 2013,3, 14975-14978

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

1804404-77-0 (Methyl 3-cyano-4-hydroxy-5-(trifluoromethyl)benzoate) 関連製品

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量